molecular formula C15H17N3OS B4550941 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4550941
M. Wt: 287.4 g/mol
InChI Key: OKWIRBPGCWSBAC-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique structure combining isoquinoline and thiazole moieties, which may impart specific chemical and biological properties.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology

It may serve as a ligand in the study of enzyme interactions or receptor binding studies.

Medicine

Industry

Possible use in the development of new materials with specific properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline derivative can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Thiazole Formation: The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the isoquinoline derivative with the thiazole derivative using an acylation reaction, typically in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the thiazole ring, potentially leading to the formation of dihydrothiazoles.

    Substitution: The compound may undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrothiazoles.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide: Lacks the thiazole ring, which may result in different chemical and biological properties.

    N-(4-methyl-1,3-thiazol-2-yl)acetamide: Lacks the isoquinoline ring, which may affect its reactivity and interactions.

Uniqueness

The combination of isoquinoline and thiazole moieties in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide may impart unique properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11-10-20-15(16-11)17-14(19)9-18-7-6-12-4-2-3-5-13(12)8-18/h2-5,10H,6-9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWIRBPGCWSBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

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